6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is a chemical compound characterized by a pyridine ring substituted with a methyl group and an amine group linked to a methyloxolane ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The compound is synthesized from commercially available starting materials, including 6-methylpyridin-3-amine and 2-methyloxirane, under specific reaction conditions that facilitate the formation of the desired product.
This compound falls under the category of nitrogen-containing heterocycles, specifically pyridine derivatives. Pyridine derivatives are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine typically involves the following steps:
The reaction conditions must be optimized to ensure high yields and purity. This may involve adjusting temperature, solvent choice, and reaction time. In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
The molecular structure of 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine can be represented by its molecular formula and its IUPAC name indicates its specific arrangement of atoms.
Property | Value |
---|---|
Molecular Formula | C11H15N2O |
Molecular Weight | 191.25 g/mol |
IUPAC Name | 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI Key | Specific InChI Key |
Canonical SMILES | Specific SMILES string |
6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation may require specific solvents or temperatures to achieve optimal results.
The mechanism of action for 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine involves its interaction with biological targets, potentially influencing biochemical pathways relevant to therapeutic applications. The presence of both nitrogen atoms in the pyridine ring may facilitate binding interactions with proteins or enzymes, impacting their activity.
The physical properties include melting point, boiling point, solubility, and stability under various conditions. These properties are crucial for understanding how the compound behaves in different environments.
Chemical properties encompass reactivity, stability under heat or light, and potential for forming complexes with other molecules.
Relevant data may include:
6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine has several applications:
The synthesis of 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine relies on strategic bond formation between functionalized pyridine and oxolane precursors, requiring precise control of regiochemistry and stereochemistry. The convergent approach typically involves preparation of halogenated pyridine intermediates and activated oxolane derivatives, followed by coupling under optimized conditions.
The synthesis commences with the preparation of the oxolane precursor, typically (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which can be derived from commercially available 2-deoxy-D-ribose through reduction (sodium borohydride) followed by acid-catalyzed cyclodehydration (aqueous HCl). Selective monotosylation of the primary hydroxyl group proves challenging, often yielding mixtures of mono- and ditosylated products despite controlled stoichiometry and temperature. Optimal conditions employing 1.05 equivalents of tosyl chloride at 0°C in pyridine provide the monotosyl derivative in 56% yield after chromatographic purification. This key intermediate ([(2R,3S)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate) undergoes nucleophilic displacement with 5-amino-2-methylpyridine. The reaction proceeds via SN2 mechanism, requiring careful control of stoichiometry, solvent polarity, and temperature to minimize elimination side products and preserve stereochemical integrity [7].
Common challenges include competitive O-alkylation and incomplete conversion due to steric hindrance near the oxolane ring's secondary hydroxyl group. Protection of the secondary alcohol as acid-labile groups (tetrahydropyranyl or acetal) before tosylation significantly improves reaction efficiency and simplifies purification. Deprotection under mild acidic conditions (dilute HCl in ethanol) after coupling yields the target amine without racemization [4] [7]. Alternative approaches employ direct reductive amination between 5-amino-2-methylpyridine and 2-methyloxolan-3-one, though this route faces challenges in controlling imine stereochemistry and achieving complete reduction.
Table 1: Key Intermediates for 6-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine Synthesis
Intermediate | Key Characteristics | Synthetic Approach | Yield (%) |
---|---|---|---|
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol | Diol precursor, stereodefined | Deoxyribose reduction/cyclization | >90 |
[(2R,3S)-3-Hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | Activated oxolane | Selective monotosylation | 56 |
THP-Protected Oxolane Tosylate | Protected hydroxyl group | Tosylation after THP protection | 78 |
5-Amino-2-methylpyridine | Pyridine precursor | Commercial or nitro reduction | - |
Palladium-catalyzed cross-coupling offers a powerful alternative for constructing the C-N bond, particularly valuable when functional group incompatibilities arise in direct nucleophilic substitution routes. The Buchwald-Hartwig amination employs 5-bromo-2-methylpyridine and N-protected 3-amino-2-methyloxolane derivatives (typically as carbamates). Optimized conditions utilize Pd2(dba)3 (2-5 mol%) with bulky phosphine ligands (XPhos, RuPhos, or DavePhos) and strong bases (Cs₂CO₃ or NaOtBu) in toluene or dioxane at 80-100°C. This method provides superior control over regiochemistry, accommodating diverse substitution patterns on both rings that might be incompatible with direct nucleophilic approaches [4].
Crucially, ligand selection dramatically impacts yield and reaction rate. Sterically demanding, electron-rich phosphines facilitate oxidative addition to the aryl halide and stabilize the catalytic cycle. For electron-deficient pyridines like 5-bromo-2-picoline, RuPhos-based systems provide yields exceeding 75%, while bulkier ligands like BrettPhos prove effective for sterically hindered oxolane amines. Protecting the oxolane hydroxyl group as a silyl ether (TBS or TIPS) prevents undesired coordination to the palladium center, which can deactivate the catalyst. Subsequent deprotection under fluoride conditions furnishes the target compound [3] [4].
Table 2: Palladium-Catalyzed Coupling Optimization Parameters
Parameter | Options | Optimal Conditions | Impact on Yield |
---|---|---|---|
Ligand | XPhos, RuPhos, DavePhos, BrettPhos | RuPhos for 5-bromo-2-methylpyridine | Increases yield by 30-40% |
Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Cs₂CO₃ | Minimizes side products |
Solvent | Toluene, Dioxane, THF, DMF | Toluene | Improves catalyst stability |
Oxolane Protection | None, TBS, Acetyl, THP | TBS ether | Prevents Pd deactivation |
Temperature | 70°C - 110°C | 85°C | Balances rate vs. decomposition |
In direct amide-free coupling routes (e.g., nucleophilic substitution), base selection critically influences reaction kinetics and product distribution. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) serve as both base and solvent, effectively scavenging the generated TsOH acid. However, their use in solvent-free methodologies demonstrates significantly enhanced reaction rates and yields (>85%) for the quaternization/displacement step due to higher effective concentrations and minimized solvation effects [7]. For acid-sensitive intermediates, inorganic bases like K₂CO₃ in polar aprotic solvents (DMF, MeCN) offer milder conditions, albeit with slower reaction times.
Coupling agents become essential when activating carboxylic acid derivatives for amide formation in protected variants of the target molecule. Ethyl dimethylaminopropyl carbodiimide (EDCI), often paired with hydroxybenzotriazole (HOBt), efficiently mediates amide bond formation between pyridine-3-carboxylic acid derivatives and protected oxolan-3-amines. The catalytic base (typically N-methylmorpholine or DIPEA) ensures efficient proton abstraction during the O-acylisourea intermediate formation. Optimization studies indicate that equimolar EDCI/HOBt with 1.2 equivalents of DIPEA in dichloromethane at 0°C to room temperature provides near-quantitative conversion for model systems, minimizing racemization of stereogenic centers in the oxolane ring [4]. Microwave-assisted coupling further reduces reaction times by 50-70% while maintaining or slightly improving yields.
Transitioning from milligram-scale laboratory synthesis to kilogram-scale production of 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine demands innovations in process efficiency, reproducibility, and cost management, particularly concerning catalyst loading and purification.
Automated reactor platforms with integrated process analytical technology (PAT) enable real-time optimization of critical reaction parameters (CRPs) during scale-up. For the Pd-catalyzed Buchwald-Hartwig route, automated systems continuously monitor catalyst speciation (via UV-Vis spectroscopy), consumption of starting materials, and formation of intermediates/products (via FTIR or Raman spectroscopy). Feedback loops adjust temperature, stirring rate, and reagent addition profiles instantaneously. Implementation in the nucleophilic displacement route demonstrates particular benefit in controlling exotherms during oxolane tosylate formation and subsequent amination, minimizing thermal degradation pathways. Studies comparing manual batch synthesis versus automated systems for the key amination step show yield increases from 68% to 89% and reduced batch-to-batch variability (RSD from ±8% to ±2%) [4].
Automation also facilitates high-throughput screening (HTS) of reaction parameters for impurity suppression. For instance, HTS can rapidly identify optimal combinations of solvent/base/catalyst that minimize the formation of the elimination byproduct (2-methyl-2,5-dihydrofuran derivative) during nucleophilic substitution, which can reach 15-20% under suboptimal conditions. Automated workup and extraction sequences further enhance reproducibility and reduce operator-dependent variability during isolation stages [3].
Continuous flow chemistry offers significant advantages for hazardous intermediates and high-temperature steps inherent in the synthesis. The multistep sequence can be segmented into modules: 1) oxolane tosylate formation, 2) purification via continuous liquid-liquid extraction, and 3) amination. The highly exothermic tosylation benefits from flow reactor implementation due to superior heat transfer capabilities, enabling safe operation at higher concentrations and temperatures (60°C) than possible in batch reactors. Residence times of 10-15 minutes achieve >95% conversion with minimized diester formation (<3%) [4] [7].
For the Pd-catalyzed route, packed-bed reactors containing immobilized Pd catalysts (e.g., Pd on immobilized XPhos on silica) enable efficient catalyst recycling, reducing Pd consumption by >90% compared to batch processes. Integration of continuous in-line scavengers (e.g., thiourea-functionalized resins) removes leached Pd and other metal impurities to <10 ppm directly after the reaction zone, streamlining purification. Continuous flow hydrogenation modules efficiently reduce nitro precursors to the required 5-amino-2-methylpyridine feedstock with enhanced safety and throughput [3] [4]. Combining these modules allows an integrated continuous process yielding the target compound with >85% overall purity before final crystallization, significantly reducing solvent consumption and processing time.
Rigorous purification and characterization protocols are essential to ensure chemical and stereochemical integrity of 6-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine, particularly given its potential as a pharmaceutical intermediate.
Preparative isolation leverages both normal-phase and reversed-phase chromatography depending on the synthesis stage and impurity profile. Normal-phase silica gel chromatography (60-120 mesh) with optimized eluents (e.g., ethyl acetate/hexane gradients with 1-5% triethylamine modifier) effectively separates the polar target amine from non-polar dimers and elimination byproducts. For the final active pharmaceutical ingredient (API) stage, medium-pressure liquid chromatography (MPLC) on reversed-phase C18 silica provides superior resolution for structurally similar impurities. Gradient elution (10% → 50% acetonitrile in 0.1% aqueous formic acid over 40 column volumes) yields the target compound in >99.0% chemical purity after lyophilization [1] [7].
Countercurrent chromatography (CCC) offers a solvent-intensive but highly effective alternative for challenging separations involving stereoisomers or polar byproducts. The biphasic solvent system ethyl acetate/n-butanol/water (3:2:5) demonstrates high selectivity (α > 1.8) for separating the target molecule from its C3 epimer, which co-elutes on silica gel. CCC recovery rates exceed 85% with purity >99.5%, albeit with longer processing times. Post-chromatographic treatments, including crystallization from ethanol/water mixtures or tert-butyl methyl ether/heptane, further enhance purity to >99.9% while improving solid-state properties for downstream processing [7].
Table 3: Chromatographic Methods for Purification of 6-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine
Technique | Stationary Phase | Mobile Phase | Key Resolved Impurities | Typical Purity Achieved (%) |
---|---|---|---|---|
Normal Phase Flash | Silica gel (40-63µm) | EtOAc/Hexane (1:1) + 2% TEA | Tosylate, Dimeric species | 95-97 |
Reversed Phase MPLC | C18 silica | H₂O/MeCN + 0.1% HCO₂H | Regioisomers, Des-methyl | >99 |
Chiral HPLC | Chiralpak AD-H | Hexane/iPrOH/DEA (90:10:0.1) | (2S,3R)-Enantiomer | >99.5 ee |
Countercurrent Chromatography | - | EtOAc/n-BuOH/H₂O (3:2:5) | C3-Epimer, Diol impurities | >99.5 |
Final Crystallization | - | Ethanol/Water (3:7) | Residual solvents, Inorganics | >99.9 |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7